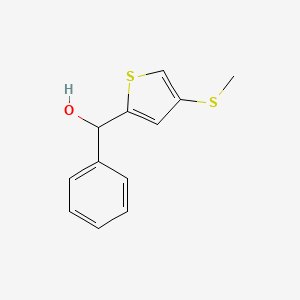
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylthio)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(methylthio)thiophene with benzaldehyde under specific conditions. One common method is the use of a Grignard reagent, where 4-(methylthio)thiophene is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Halogenated thiophenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (4-(Methylthio)thiophen-2-yl)(phenyl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways . Additionally, the methylthio group may contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, which lacks the methylthio and phenylmethanol substituents.
2-Butylthiophene: A thiophene derivative with a butyl group at the 2-position, used in the synthesis of anticancer agents.
2-Octylthiophene: Another thiophene derivative, used in the synthesis of anti-atherosclerotic agents.
Uniqueness
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H12OS2 |
|---|---|
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
(4-methylsulfanylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12OS2/c1-14-10-7-11(15-8-10)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3 |
Clave InChI |
YXRXEKOOPYIBJP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CSC(=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


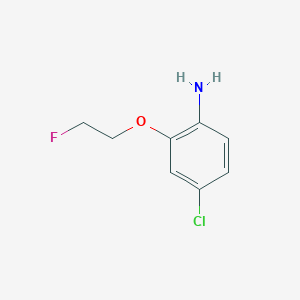
![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)

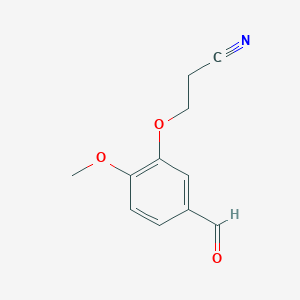
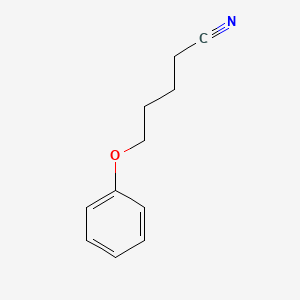
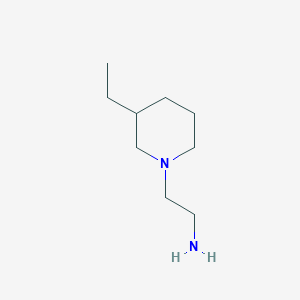


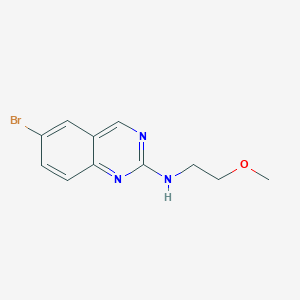

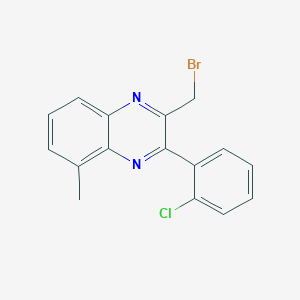
![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)


